molecular formula C18H11ClN2S B2584172 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile CAS No. 338955-03-6

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile

Cat. No.: B2584172
CAS No.: 338955-03-6
M. Wt: 322.81
InChI Key: AIXVTOVHLSCCHX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base to form 4-chlorophenyl phenyl sulfide. This intermediate is then subjected to a reaction with 2-chloronicotinonitrile under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(phenylsulfanyl)pyridine
  • 5-(4-Chlorophenyl)-2-(phenylsulfanyl)benzene
  • 5-(4-Chlorophenyl)-2-(phenylsulfanyl)thiophene

Uniqueness

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is unique due to the presence of the nicotinonitrile core, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)15-10-14(11-20)18(21-12-15)22-17-4-2-1-3-5-17/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXVTOVHLSCCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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